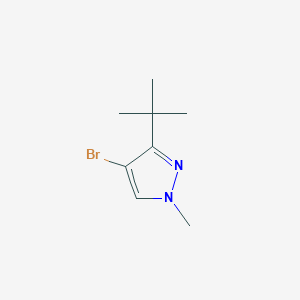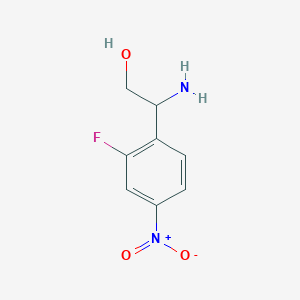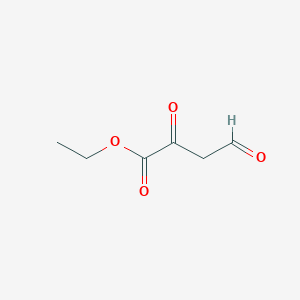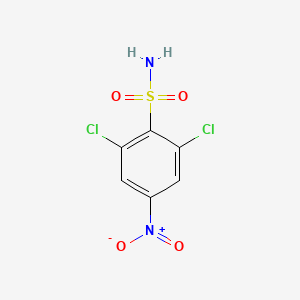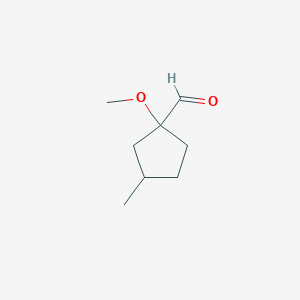
1-Methoxy-3-methylcyclopentane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-3-methylcyclopentane-1-carbaldehyde is a chemical compound with the molecular formula C8H14O2. It belongs to the family of aldehydes and is characterized by a cyclopentane ring substituted with a methoxy group and a methyl group. This compound is often used in various chemical and industrial applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-methylcyclopentane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-methylcyclopentanone with methanol in the presence of an acid catalyst to form the methoxy derivative. This intermediate is then subjected to oxidation to yield the desired aldehyde .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxy-3-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: 1-Methoxy-3-methylcyclopentane-1-carboxylic acid.
Reduction: 1-Methoxy-3-methylcyclopentanol.
Substitution: Products depend on the nucleophile used, such as 1-ethoxy-3-methylcyclopentane.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-3-methylcyclopentane-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized as a solvent and in the production of fragrances and flavors.
Wirkmechanismus
The mechanism of action of 1-methoxy-3-methylcyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is often exploited in biochemical assays and drug development .
Vergleich Mit ähnlichen Verbindungen
1-Methoxycyclopentane-1-carbaldehyde: Lacks the methyl group, resulting in different reactivity and applications.
3-Methylcyclopentane-1-carbaldehyde: Lacks the methoxy group, leading to variations in chemical behavior.
1-Methoxy-3-methylcyclohexane-1-carbaldehyde: Contains a cyclohexane ring instead of a cyclopentane ring, affecting its physical and chemical properties.
Uniqueness: 1-Methoxy-3-methylcyclopentane-1-carbaldehyde is unique due to the presence of both a methoxy and a methyl group on the cyclopentane ring. This combination imparts distinct reactivity and makes it valuable in various synthetic and industrial applications .
Eigenschaften
Molekularformel |
C8H14O2 |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
1-methoxy-3-methylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-7-3-4-8(5-7,6-9)10-2/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
HKRRDJMGAKJMMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C1)(C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


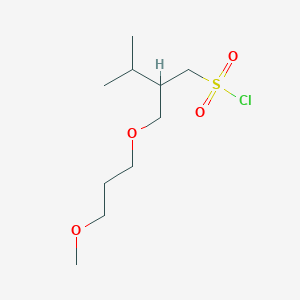
![2-Butyl-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13620209.png)

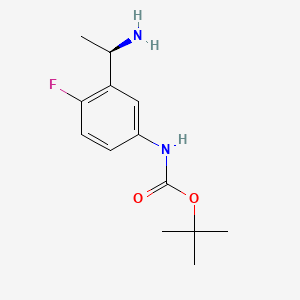
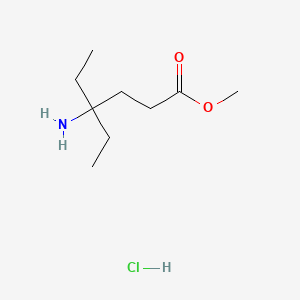
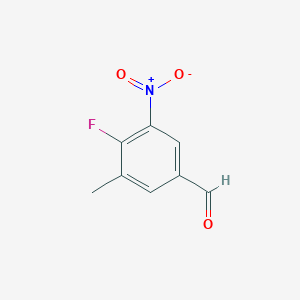
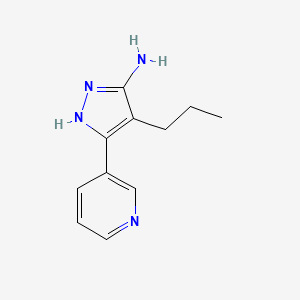

aminehydrochloride](/img/structure/B13620243.png)

